![molecular formula C19H19NO3S2 B14008555 2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione CAS No. 72087-94-6](/img/structure/B14008555.png)
2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- is a complex organic compound that features a morpholine ring and dithio functionality. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- typically involves multi-step organic reactions. A common approach might include:
Formation of the 1,3-diphenylpropanedione backbone: This can be achieved through a Claisen condensation reaction between acetophenone and ethyl acetate.
Introduction of the dithio group: This step might involve the reaction of the diketone with a sulfurizing agent such as Lawesson’s reagent.
Attachment of the morpholine ring: This could be done through nucleophilic substitution reactions where the morpholine ring is introduced to the dithio group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- can undergo various chemical reactions, including:
Oxidation: The dithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The diketone can be reduced to form diols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce diols.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The dithio group could play a role in redox reactions, while the morpholine ring might influence binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenylpropanedione: Lacks the dithio and morpholine functionalities.
2-(4-Morpholinylthio)-1,3-diphenylpropanedione: Similar but with a thio instead of a dithio group.
1,3-Diphenyl-2-thioxopropanone: Contains a thioxo group instead of a dithio group.
Uniqueness
1,3-PROPANEDIONE,2-(4-MORPHOLINYLDITHIO)-1,3-DIPHENYL- is unique due to the presence of both the dithio group and the morpholine ring, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
72087-94-6 |
|---|---|
Formule moléculaire |
C19H19NO3S2 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
2-(morpholin-4-yldisulfanyl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C19H19NO3S2/c21-17(15-7-3-1-4-8-15)19(18(22)16-9-5-2-6-10-16)24-25-20-11-13-23-14-12-20/h1-10,19H,11-14H2 |
Clé InChI |
SEIXQYCSRZAUBQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1SSC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)

![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
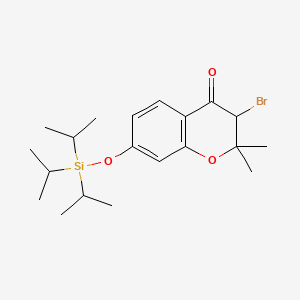
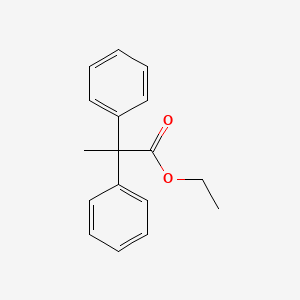
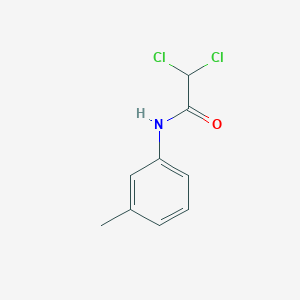
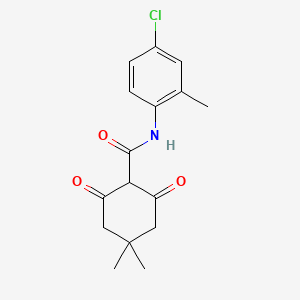
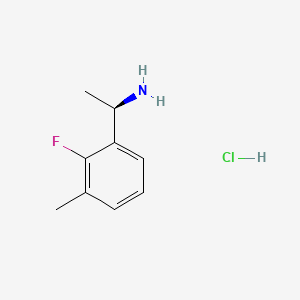
![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)


![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14008551.png)
![n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine](/img/structure/B14008554.png)
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14008557.png)
